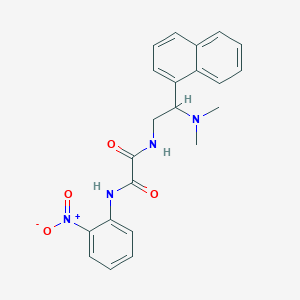
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound with a complex structure that suggests significant potential for biological activity. This article explores its chemical properties, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula C23H24N4O4 and a molecular weight of approximately 408.46 g/mol. Its structure features a naphthalene moiety and a nitrophenyl group, which are critical for its biological interactions. The presence of a dimethylamino group enhances its lipophilicity, facilitating cell membrane penetration and potentially increasing its efficacy as a therapeutic agent.
Anticancer Potential
Research indicates that this compound exhibits promising anticancer properties. The naphthalene ring is known for its ability to intercalate into DNA, which could disrupt cancer cell proliferation. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating various signaling pathways.
The proposed mechanism of action involves interactions with specific biological macromolecules:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell metabolism, leading to reduced growth rates.
- Receptor Modulation : The dimethylamino group may interact with neurotransmitter receptors, potentially influencing cellular signaling pathways related to cancer progression.
Research Findings
A variety of studies have explored the biological activities of this compound:
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induces apoptosis in various cancer cell lines; mechanism involves DNA intercalation. |
| Enzyme Interactions | Inhibitory effects on specific metabolic enzymes related to tumor growth. |
| Cell Penetration | Enhanced lipophilicity due to dimethylamino group facilitates cell membrane penetration. |
Case Studies
- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of breast cancer cells in culture, suggesting its potential as a chemotherapeutic agent.
- Fluorescent Properties : The compound's naphthalene moiety exhibits fluorescence, which can be utilized in drug delivery systems to track the distribution of the drug within biological systems.
Applications
Given its promising biological activities, this compound has potential applications in:
- Medicinal Chemistry : Development of novel anticancer therapeutics.
- Drug Delivery Systems : Utilization of its fluorescent properties for tracking and targeting drug delivery.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-25(2)20(17-11-7-9-15-8-3-4-10-16(15)17)14-23-21(27)22(28)24-18-12-5-6-13-19(18)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKYVUNHXRORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














